2-[3-chloro-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-[3-chloro-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound, also known as Cmpd-7, has been found to exhibit promising results in various research studies, making it a subject of interest for many researchers.
Scientific Research Applications
2-[3-chloro-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial activities. In one study, 2-[3-chloro-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one was found to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, it was found to exhibit antiviral activity against the hepatitis C virus. Furthermore, 2-[3-chloro-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it has been proposed that it exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins. For example, 2-[3-chloro-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to inhibit the activity of protein kinase CK2, which is involved in cell growth and proliferation. It has also been found to inhibit the activity of the Hsp90 protein, which is involved in the folding and stabilization of various proteins.
Biochemical and Physiological Effects:
2-[3-chloro-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to exhibit various biochemical and physiological effects. In one study, it was found to induce the expression of p53, a tumor suppressor protein that plays a crucial role in apoptosis. In another study, it was found to inhibit the expression of the anti-apoptotic protein Bcl-2, which is often overexpressed in cancer cells. Furthermore, 2-[3-chloro-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune response.
Advantages and Limitations for Lab Experiments
2-[3-chloro-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Furthermore, its potential therapeutic applications make it a subject of interest for many researchers. However, there are also some limitations to using 2-[3-chloro-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. Additionally, its potential toxicity and side effects need to be thoroughly investigated before it can be used in clinical trials.
Future Directions
There are several future directions for research on 2-[3-chloro-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One possible direction is to investigate its potential as an anticancer therapy. Further studies could focus on its mechanism of action and its efficacy in vivo. Another direction is to investigate its potential as an antiviral and antibacterial agent. Additionally, further research could focus on identifying potential side effects and toxicity of 2-[3-chloro-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one, as well as developing more efficient synthesis methods.
Synthesis Methods
The synthesis of 2-[3-chloro-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the reaction of 3-chloro-5-methoxy-4-(3-phenoxypropoxy)benzaldehyde with 2-aminobenzimidazole and 2-mercaptothiazole in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. This synthesis method has been reported in various research studies and has been found to yield high purity and good yields of 2-[3-chloro-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one.
properties
Molecular Formula |
C26H21ClN2O4S |
---|---|
Molecular Weight |
493 g/mol |
IUPAC Name |
(2Z)-2-[[3-chloro-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C26H21ClN2O4S/c1-31-22-15-17(14-19(27)24(22)33-13-7-12-32-18-8-3-2-4-9-18)16-23-25(30)29-21-11-6-5-10-20(21)28-26(29)34-23/h2-6,8-11,14-16H,7,12-13H2,1H3/b23-16- |
InChI Key |
YVJGPICKLSAGMQ-KQWNVCNZSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)Cl)OCCCOC5=CC=CC=C5 |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Cl)OCCCOC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Cl)OCCCOC5=CC=CC=C5 |
Origin of Product |
United States |
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